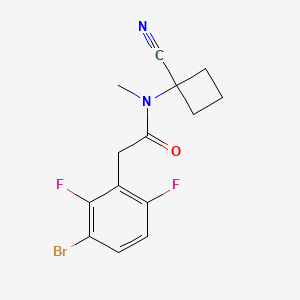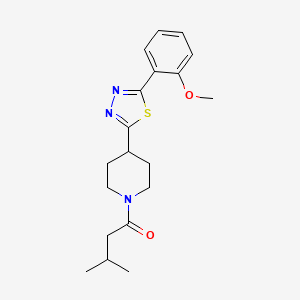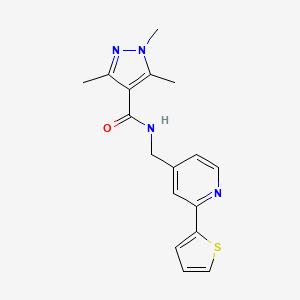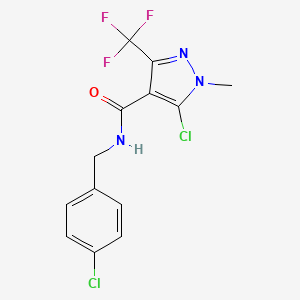
5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 4-position. The nitrogen of the carboxamide group is further substituted with a 4-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic ring containing two nitrogen atoms. The various substituents on the ring, including the chloro, trifluoromethyl, and carboxamide groups, would contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chloro groups might also be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide and the electronegative atoms like chlorine and fluorine would likely make the compound relatively polar .Applications De Recherche Scientifique
Insecticidal Activities
Research by Wu et al. (2017) explored the synthesis of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, including variants of the compound . These compounds showed promising insecticidal activities against various lepidopteran pests, such as Plutella xylostella and Mythimna separate. Altering the amide position in these compounds also yielded broad-spectrum insecticidal activities against dipterous insects like Culex pipiens pallens.
Antimicrobial Screening
A study by Idrees et al. (2020) involved the synthesis of carboxamide derivatives integrated with quinoline, pyrazole, and benzofuran moieties. The compounds, related to the one , were tested for their antimicrobial activities against pathogenic bacteria like S. aureus and E. coli, showing varied levels of effectiveness.
Antitumor and Anti-Inflammatory Applications
In the realm of antitumor and anti-inflammatory applications, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the compound in focus. These derivatives were evaluated for their cytotoxicity against cancer cell lines and for their 5-lipoxygenase inhibition activities, showcasing potential as anticancer and anti-inflammatory agents.
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been a topic of interest in scientific research. For instance, Beck and Lynch (1987) detailed the synthesis of certain pyrazole carboxylate ester derivatives, providing insights into the chemical processes and structural attributes of compounds closely related to 5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yield and selectivity .
Propriétés
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-21-11(15)9(10(20-21)13(16,17)18)12(22)19-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSYUSBVXWSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

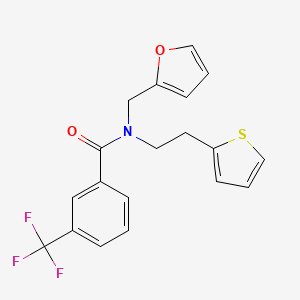

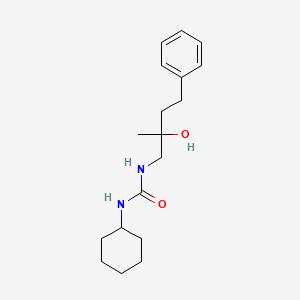
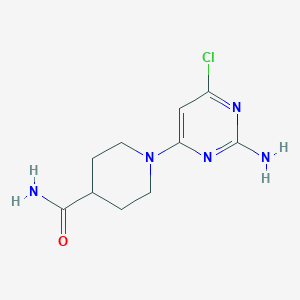
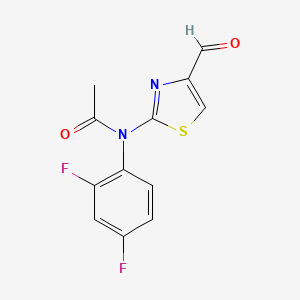

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)
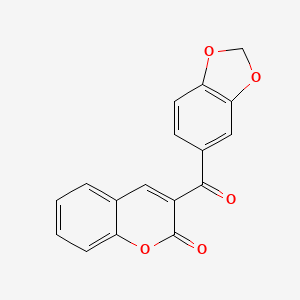
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
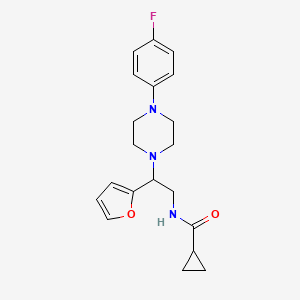
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)
